molecular formula C12H16BrNO2S B8459657 N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propane-2-sulfonamide

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propane-2-sulfonamide

Cat. No.: B8459657
M. Wt: 318.23 g/mol
InChI Key: HSNVNXNMWUCORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C12H16BrNO2S and its molecular weight is 318.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)propane-2-sulfonamide

InChI

InChI=1S/C12H16BrNO2S/c1-8(2)17(15,16)14-12-6-3-9-7-10(13)4-5-11(9)12/h4-5,7-8,12,14H,3,6H2,1-2H3

InChI Key

HSNVNXNMWUCORM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C. and under protective atmosphere, a solution of 2-propanesulfonyl chloride (11.87 mL, 121 mmol) in DCM (121 mL) was added gradually to a solution of 5-bromo-2,3-dihydro-1H-inden-1-amine (12.8 g, 60.4 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (4.83 mL, 32.1 mmol) in dichloromethane (300 mL). The reaction was stirred at rt overnight. The reaction mixture was washed with 1N KHSO4 (1×) and sat NaHCO3 (2×) before being dried on Na2SO4 and solvent evaporated in vacuo to afford a green oil. Purification by column chromatography (25% EtOAc in hept) afforded the title compound as a white solid (6.0 g, 18.9 mmol, 31%). MS (ESI): m/z [M−H]− 317.0.
Quantity
11.87 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Name
Quantity
121 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
31%

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